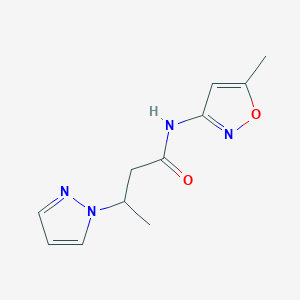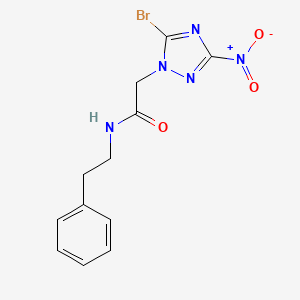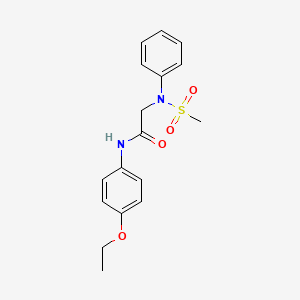![molecular formula C18H29ClN2O2 B6092199 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)
4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol, also known as piperacillin-tazobactam, is a combination antibiotic drug used to treat various bacterial infections. It was first introduced in the market in the mid-1990s and has since become a popular choice for treating infections caused by gram-negative bacteria.
作用机制
The mechanism of action of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam is similar to that of other beta-lactam antibiotics. Piperacillin works by inhibiting bacterial cell wall synthesis, while tazobactam protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. This combination results in a more effective antibiotic that can treat a wider range of bacterial infections.
Biochemical and physiological effects:
Piperacillin-tazobactam has been shown to have a number of biochemical and physiological effects. It can cause allergic reactions in some individuals, including skin rash, itching, and difficulty breathing. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. In rare cases, it can cause more serious side effects, such as seizures and liver damage.
实验室实验的优点和局限性
Piperacillin-tazobactam has several advantages for lab experiments. It is a broad-spectrum antibiotic that can treat a wide range of bacterial infections. It is also relatively inexpensive and readily available. However, there are some limitations to using 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam in lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. Additionally, some bacteria are resistant to this compound-tazobactam, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam. One area of research is the development of new antibiotics that can combat bacterial resistance to this compound-tazobactam and other beta-lactam antibiotics. Another area of research is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies to overcome this resistance. Additionally, there is ongoing research into the safety and efficacy of this compound-tazobactam in treating bacterial infections, particularly those caused by gram-negative bacteria.
合成方法
Piperacillin-tazobactam is synthesized by combining two different drugs, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol and tazobactam. Piperacillin is a broad-spectrum penicillin antibiotic that works by inhibiting bacterial cell wall synthesis. Tazobactam, on the other hand, is a beta-lactamase inhibitor that protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. The combination of these two drugs results in a more effective antibiotic that can treat a wider range of bacterial infections.
科学研究应用
Piperacillin-tazobactam has been extensively studied in various scientific research applications. It has been used in clinical trials to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics. It has also been used in animal studies to investigate its efficacy and safety in treating bacterial infections. Additionally, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam has been used in microbiology research to study the mechanisms of bacterial resistance to antibiotics and to develop new antibiotics to combat these resistant bacteria.
属性
IUPAC Name |
4-chloro-2-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2/c1-14(2)5-7-21-9-8-20(13-17(21)6-10-22)12-15-11-16(19)3-4-18(15)23/h3-4,11,14,17,22-23H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGQVIQGJANOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)

![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


